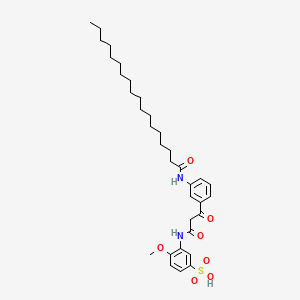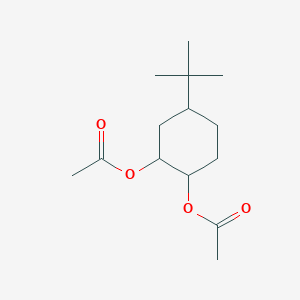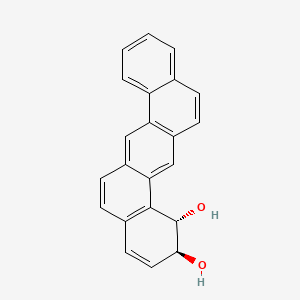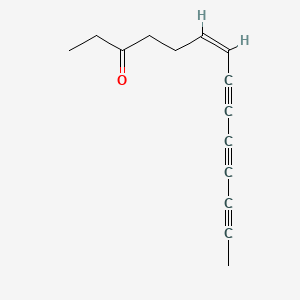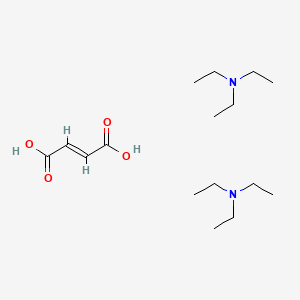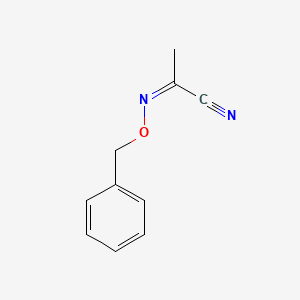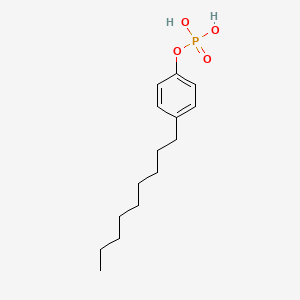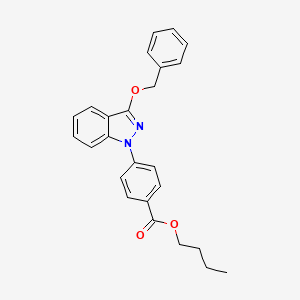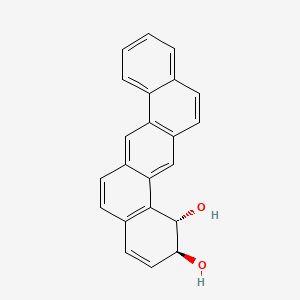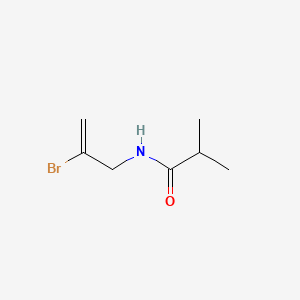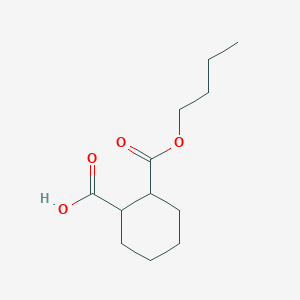
Butyl hydrogen cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl hydrogen cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a derivative of cyclohexane and is characterized by the presence of two carboxylate groups attached to the cyclohexane ring. This compound is used in various industrial applications, particularly as a plasticizer in the production of flexible plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl hydrogen cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of related phthalates. The process involves the hydrogenation of diisononyl phthalate (DINP) to produce diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which can then be further processed to obtain this compound .
Industrial Production Methods
The industrial production of this compound typically involves the use of high-pressure hydrogenation reactors. The reaction conditions include elevated temperatures and pressures, along with the use of a suitable catalyst to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Butyl hydrogen cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of cyclohexanone derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Substitution reactions can occur at the carboxylate groups, leading to the formation of various esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alcohols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Butyl hydrogen cyclohexane-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in relation to its use as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mechanism of Action
The mechanism of action of butyl hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains in plastics. As a plasticizer, it modifies the structure of polyvinyl chloride (PVC) resins, weakening the interactions between polymer chains. This results in a decrease in the glass transition temperature, reduced tensile strength, increased elongation at break, and improved plasticity .
Comparison with Similar Compounds
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)
- Dioctyl phthalate (DOP)
- Di(2-ethylhexyl) phthalate (DEHP)
Uniqueness
Butyl hydrogen cyclohexane-1,2-dicarboxylate is unique in its ability to provide enhanced flexibility and plasticity to PVC products without the potential health risks associated with phthalate-based plasticizers. Its hydrogenated structure reduces the likelihood of leaching and environmental contamination, making it a safer alternative for use in various applications .
Properties
CAS No. |
21583-35-7 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2-butoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h9-10H,2-8H2,1H3,(H,13,14) |
InChI Key |
VRHUZZLSVQTROS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1CCCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



